molecular formula C15H16N2O3 B4507686 4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid

4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid

Cat. No.: B4507686
M. Wt: 272.30 g/mol
InChI Key: UZUWOWQNPUPLPM-UHFFFAOYSA-N
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Description

4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridin-2-yloxyethyl group through an aminomethyl bridge

Scientific Research Applications

4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid can be achieved through a multi-step process:

  • Step 1: Synthesis of 2-(pyridin-2-yloxy)ethanol

    • React pyridine-2-ol with ethylene oxide in the presence of a base such as potassium carbonate to obtain 2-(pyridin-2-yloxy)ethanol.
  • Step 2: Formation of 2-(pyridin-2-yloxy)ethylamine

    • Convert 2-(pyridin-2-yloxy)ethanol to 2-(pyridin-2-yloxy)ethylamine by reacting it with ammonia or an amine source under suitable conditions.
  • Step 3: Coupling with 4-(chloromethyl)benzoic acid

    • React 2-(pyridin-2-yloxy)ethylamine with 4-(chloromethyl)benzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyridin-2-yloxyethyl group can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(2-(pyridin-2-yl)ethyl)aminobenzoic acid
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

Uniqueness

4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid is unique due to the presence of the pyridin-2-yloxyethyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack this specific functional group.

Properties

IUPAC Name

4-[(2-pyridin-2-yloxyethylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(19)13-6-4-12(5-7-13)11-16-9-10-20-14-3-1-2-8-17-14/h1-8,16H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWOWQNPUPLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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